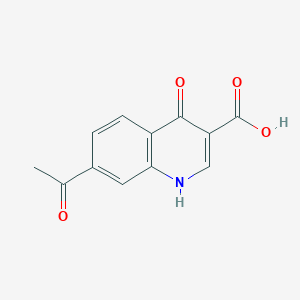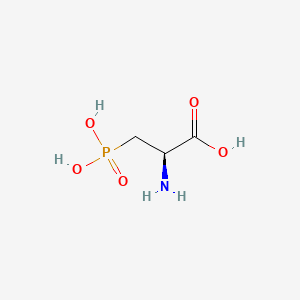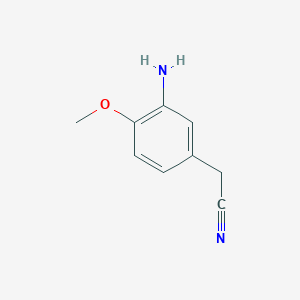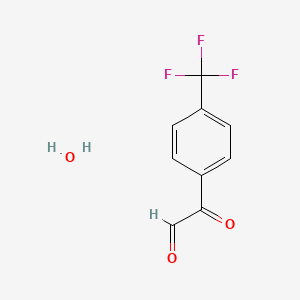
4-Trifluoromethylphenylglyoxal hydrate
説明
4-Trifluoromethylphenylglyoxal hydrate, also known as 4-TFMPH, is an organic compound with a wide range of applications. It is a colorless solid that has a melting point of 57-59 °C and a boiling point of 192-193 °C. 4-TFMPH is a versatile compound that can be used for a variety of purposes, including in the synthesis of pharmaceuticals, organic materials, and other compounds. It can also be used in the production of dyes and pigments.
科学的研究の応用
Fluorine in Protein Environments
Research on fluorinated amino acids, including compounds like 4-Trifluoromethylphenylglyoxal hydrate, has highlighted their significance in improving the structural, biological, and pharmacological properties of peptides and proteins. A study by Samsonov et al. (2009) used quantum mechanics (QM) and molecular dynamics (MD) to analyze the geometry, charges, and hydrogen bonding abilities of various fluorinated amino acid derivatives, including 4,4,4-trifluoroethylglycine (TfeGly). This research contributes to our understanding of fluorine within protein environments, crucial for protein engineering applications (Samsonov et al., 2009).
Hafnium(IV) and Zirconium(IV) Triflates in Organic Synthesis
Hafnium(IV) and zirconium(IV) triflates have been studied for their role in the nitration of o-nitrotoluene using concentrated nitric acid, as investigated by Waller et al. (1998). The research demonstrates the potential of these metal triflates, possibly including derivatives of this compound, in organic synthesis, highlighting their recyclability and efficiency in producing nitrated products with minimal side products (Waller et al., 1998).
Synthesis of Fluorinated Compounds
The synthesis of 4‐hydroxy‐3‐trifluoromethylpyrazoles, as detailed by Iwata et al. (1991), is a notable example of using trifluoroacetaldehyde hydrazones with glyoxals, potentially including this compound. This reaction offers a novel route to 4-hydroxypyrazoles, indicating the utility of such compounds in synthesizing fluorinated structures, important in various chemical and pharmaceutical applications (Iwata et al., 1991).
Liquid Ordered and Gel Phases of Lipid Bilayers
A study by M'Baye et al. (2008) on lipid bilayers using fluorescent probes reveals insights into the hydration and fluidity of different phase states. While not directly mentioning this compound, this research provides valuable context on how fluorinated compounds might interact in complex biological systems, such as cell membranes (M'Baye et al., 2008).
作用機序
Mode of Action
It is known that the compound can undergo nucleophilic addition reactions, such as the addition of water to form a hydrate . This suggests that the compound may interact with its targets through similar nucleophilic addition mechanisms, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its potential to undergo nucleophilic addition reactions, it may be involved in various biochemical pathways that involve similar reactions .
Pharmacokinetics
It is predicted to have good intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.
特性
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIKQUDYLBELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



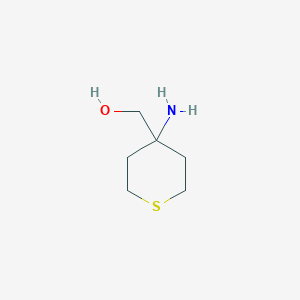

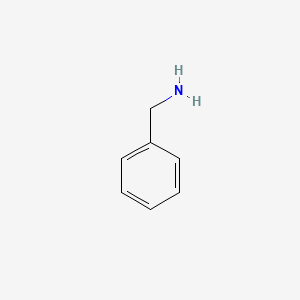

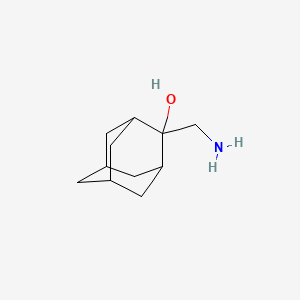

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)
